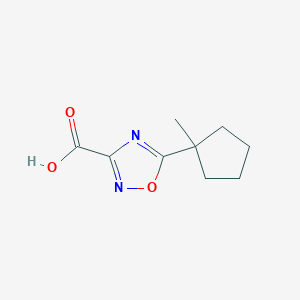
1-Bromo-2-(butan-2-yloxy)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(butan-2-yloxy)cyclopentane is an organic compound with the molecular formula C9H17BrO and a molecular weight of 221.13 g/mol . It is a cycloalkane derivative, specifically a cyclopentane ring substituted with a bromo group and a butan-2-yloxy group. This compound is used primarily in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(butan-2-yloxy)cyclopentane typically involves the reaction of cyclopentanol with butan-2-ol in the presence of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a bromo group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(butan-2-yloxy)cyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, such as hydroxide ions, alkoxides, or amines, to form different substituted cyclopentane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are typically used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopentane derivatives.
Elimination Reactions: Alkenes.
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Aplicaciones Científicas De Investigación
1-Bromo-2-(butan-2-yloxy)cyclopentane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(butan-2-yloxy)cyclopentane involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(butan-2-yloxy)cyclohexane: Similar structure but with a six-membered ring.
1-Bromo-2-(butan-2-yloxy)cyclobutane: Similar structure but with a four-membered ring.
1-Bromo-2-(butan-2-yloxy)cycloheptane: Similar structure but with a seven-membered ring
Uniqueness
1-Bromo-2-(butan-2-yloxy)cyclopentane is unique due to its specific ring size and substitution pattern, which confer distinct chemical properties and reactivity. The five-membered ring provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H17BrO |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
1-bromo-2-butan-2-yloxycyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-3-7(2)11-9-6-4-5-8(9)10/h7-9H,3-6H2,1-2H3 |
Clave InChI |
WCKQRNHMQPOOOW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1CCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


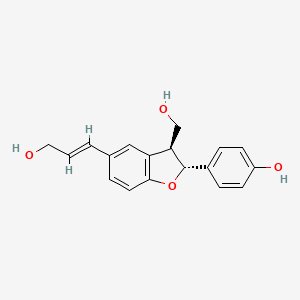
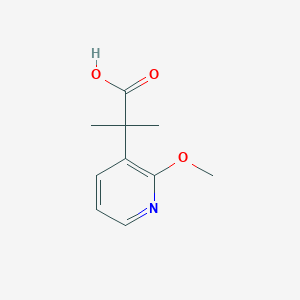
![5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B13063552.png)

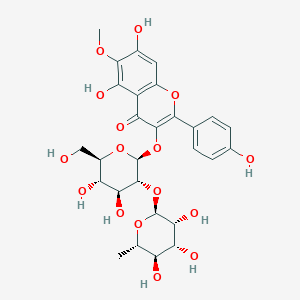
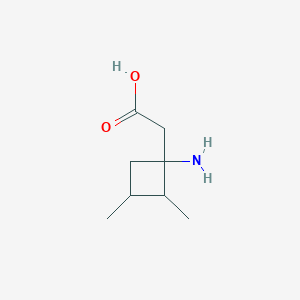
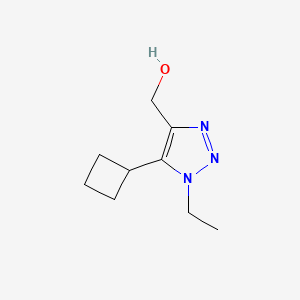

![Methyl 1-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13063608.png)
![Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13063610.png)
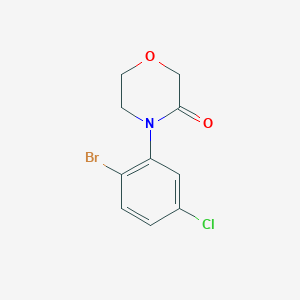
![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)
![Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)
